molecular formula C18H14N2O5S2 B11606417 methyl (2Z)-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}ethanoate

methyl (2Z)-{(2Z)-4-oxo-3-phenyl-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-ylidene}ethanoate

Cat. No.: B11606417
M. Wt: 402.4 g/mol
InChI Key: XJTJYBPYQPVUAR-MOQVJWAZSA-N
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Description

METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE is a complex organic compound that belongs to the class of thiazolidinones Thiazolidinones are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE typically involves the reaction of a thiazolidinone derivative with a benzenesulfonyl compound under specific conditions. One common method involves the use of anhydrous ethanol as a solvent and piperidine as a catalyst. The reaction is carried out under reflux conditions for several hours to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce thiazolidine derivatives.

Scientific Research Applications

METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • **METHYL (2Z)-((2Z)-2-{[5-(AMINOCARBONYL)-1H-IMIDAZOL-4-YL]IMINO}-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE)ACETATE
  • **4-{5-[(Z)-(2-Imino-4-Oxo-1,3-Thiazolidin-5-Ylidene)methyl]furan-2-Yl}benzenesulfonamide

Uniqueness

METHYL 2-[(2Z,5Z)-2-[(BENZENESULFONYL)IMINO]-4-OXO-3-PHENYL-1,3-THIAZOLIDIN-5-YLIDENE]ACETATE is unique due to its specific structural features, such as the benzenesulfonyl group and the thiazolidinone ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C18H14N2O5S2

Molecular Weight

402.4 g/mol

IUPAC Name

methyl (2Z)-2-[(2Z)-2-(benzenesulfonylimino)-4-oxo-3-phenyl-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C18H14N2O5S2/c1-25-16(21)12-15-17(22)20(13-8-4-2-5-9-13)18(26-15)19-27(23,24)14-10-6-3-7-11-14/h2-12H,1H3/b15-12-,19-18-

InChI Key

XJTJYBPYQPVUAR-MOQVJWAZSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N(/C(=N/S(=O)(=O)C2=CC=CC=C2)/S1)C3=CC=CC=C3

Canonical SMILES

COC(=O)C=C1C(=O)N(C(=NS(=O)(=O)C2=CC=CC=C2)S1)C3=CC=CC=C3

Origin of Product

United States

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